![molecular formula C14H19FN2O2 B1480980 Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 2098076-88-9](/img/structure/B1480980.png)
Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate (TBFPC) is a carboxylic acid derivative of the fluoro-pyrrolidine family. It is a highly versatile compound, with multiple applications in organic synthesis, scientific research, and drug development. TBFPC is used as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, TBFPC has been studied for its potential to act as a pharmacological agent, with multiple biochemical and physiological effects.
Scientific Research Applications
Enantioselective Synthesis and Chemical Transformations
This compound has been utilized in enantioselective synthesis processes. For instance, Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, showcasing the compound's utility in creating chiral pyrrolidine derivatives with high enantiomeric excess (Chung et al., 2005). This methodology offers a route to synthesize complex molecules for pharmaceutical applications, demonstrating the compound's versatility in organic synthesis.
Palladium-Catalyzed Coupling Reactions
The compound has also been a substrate in palladium-catalyzed coupling reactions. Wustrow and Wise (1991) reported its involvement in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates via coupling with arylboronic acids, indicating its role in diversifying pyridine derivatives (Wustrow & Wise, 1991). These findings highlight the compound's importance in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Synthesis of Biologically Active Compounds
Furthermore, the compound serves as a precursor in the synthesis of biologically active molecules. Kong et al. (2016) described its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in the production of crizotinib, an anticancer drug (Kong et al., 2016). This highlights the compound's critical role in the development of therapeutics through synthetic organic chemistry.
Novel Synthetic Pathways
In addition to the above applications, research has explored novel synthetic pathways involving this compound. For example, efficient synthesis methodologies have been developed for creating highly functionalized pyrrolidinones, which are pivotal for the discovery of new Tyk2 inhibitors, showcasing the compound's utility in facilitating access to novel macrocyclic compounds with potential therapeutic applications (Sasaki et al., 2020).
properties
IUPAC Name |
tert-butyl 3-fluoro-3-pyridin-2-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-9-7-14(15,10-17)11-6-4-5-8-16-11/h4-6,8H,7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXLYOXLWRYKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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